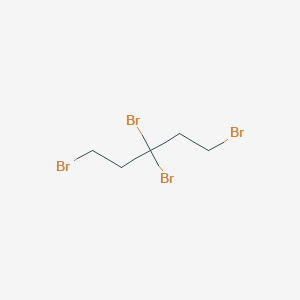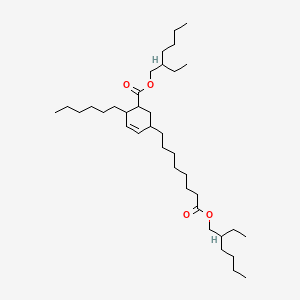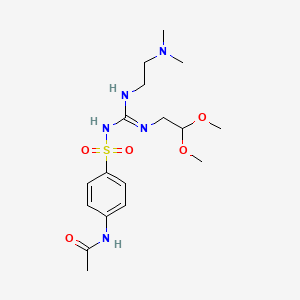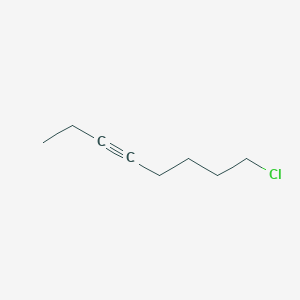
1-(Benzenesulfonyl)-L-prolyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-L-prolyl chloride is an organosulfur compound that features a benzenesulfonyl group attached to an L-proline moiety via a chloride linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)-L-prolyl chloride can be synthesized through the reaction of benzenesulfonyl chloride with L-proline in the presence of a base. The reaction typically involves the use of a strong base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to drive the reaction to completion . The reaction is carried out in an organic solvent like dichloroethane (DCE), which acts both as a solvent and a reactant .
Industrial Production Methods: Industrial production of benzenesulfonyl chloride, a precursor to this compound, involves the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or phosphorus pentachloride . The reaction is typically conducted at elevated temperatures (170-180°C) to ensure complete conversion .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzenesulfonyl)-L-prolyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamides and with alcohols to form sulfonate esters.
Electrophilic Aromatic Substitution: The benzenesulfonyl group can participate in electrophilic aromatic substitution reactions, where it acts as an electron-withdrawing group, making the aromatic ring less reactive towards electrophiles.
Common Reagents and Conditions:
Amines and Alcohols: For the formation of sulfonamides and sulfonate esters, common reagents include primary and secondary amines, and alcohols.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfonyl)-L-prolyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfonyl)-L-prolyl chloride involves the formation of a sulfonamide or sulfonate ester through nucleophilic substitution reactions. The benzenesulfonyl group acts as an electrophile, reacting with nucleophiles such as amines or alcohols to form the corresponding products . The molecular targets and pathways involved depend on the specific bioactive derivatives formed from this compound.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonyl chloride: A closely related compound used in similar reactions but lacks the L-proline moiety.
Toluenesulfonyl chloride: Another sulfonyl chloride that is often preferred due to its solid state at room temperature, making it easier to handle.
Uniqueness: 1-(Benzenesulfonyl)-L-prolyl chloride is unique due to the presence of the L-proline moiety, which imparts specific stereochemical properties and potential biological activities that are not present in simpler sulfonyl chlorides .
Eigenschaften
CAS-Nummer |
72922-83-9 |
|---|---|
Molekularformel |
C11H12ClNO3S |
Molekulargewicht |
273.74 g/mol |
IUPAC-Name |
(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl chloride |
InChI |
InChI=1S/C11H12ClNO3S/c12-11(14)10-7-4-8-13(10)17(15,16)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2/t10-/m0/s1 |
InChI-Schlüssel |
COPNXIKPCBDSDO-JTQLQIEISA-N |
Isomerische SMILES |
C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)Cl |
Kanonische SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2,7-triol](/img/structure/B14469015.png)
![3,9-Dioxa-6-azaspiro[5.5]undecan-6-ium bromide](/img/structure/B14469023.png)
![3,6,9,12,15,18-Hexaoxa-24-azabicyclo[18.3.1]tetracosa-1(24),20,22-triene-2,19-dione](/img/structure/B14469038.png)
![Propanenitrile, 3-[[2-(2-furanylmethyl)cyclohexyl]amino]-](/img/structure/B14469041.png)

![(2Z)-2-[(4-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14469051.png)


